5-Amino-6-methylquinazoline-4-one
Description
Properties
Molecular Formula |
C9H9N3O |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
5-amino-6-methyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H9N3O/c1-5-2-3-6-7(8(5)10)9(13)12-4-11-6/h2-4H,10H2,1H3,(H,11,12,13) |
InChI Key |
IKFQIMCGUPGZGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=CNC2=O)N |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Applications
5-Amino-6-methylquinazoline-4-one and its derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can act as potent inhibitors of various cancer cell lines by targeting specific enzymes involved in tumor growth and proliferation.
Case Studies
- A series of novel quinazolinyl-diaryl urea derivatives were synthesized, showing significant activity against human cancer cell lines compared to standard chemotherapeutics like sorafenib and gefitinib .
- Another study highlighted the synthesis of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines, which displayed high selectivity against epidermal growth factor receptor (EGFR) with IC50 values as low as 0.096 μM .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties, particularly against resistant strains of bacteria. Its derivatives have demonstrated efficacy against Gram-positive bacteria, making them potential candidates for treating infections caused by multidrug-resistant organisms.
Case Studies
- A derivative was found to be effective against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential use in treating resistant infections .
Neurological Applications
Recent studies have also investigated the role of this compound in treating neurological disorders, particularly schizophrenia. Compounds derived from this scaffold have shown promise in modulating glutamatergic signaling pathways.
Pharmacokinetics
A study evaluated the pharmacokinetic properties of new quinazolinone derivatives in mice, revealing rapid brain uptake and favorable half-lives, which are critical for developing effective treatments for neurological conditions .
Summary Table of Applications
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their properties are summarized below:
Key Observations:
- Substituent Position: The amino group at position 5 (target compound) vs.
- Halogen vs. Alkyl Groups : Replacing iodine (6-I) with methyl (6-CH₃) could reduce molecular weight and increase lipophilicity, influencing membrane permeability .
- Stability: Amino groups at position 3 or 5 are associated with improved chemical stability compared to non-amino derivatives .
Target Compound:
Cyclization Reactions: Starting from substituted anthranilate esters or benzoxazinones, followed by hydrazine treatment to form the quinazolinone core .
Functional Group Introduction: Methyl and amino groups may be introduced via alkylation or nucleophilic substitution during intermediate steps.
Comparison with Analogs:
- 3-Amino-6-iodo-2-methylquinazolin-4-one: Synthesized by reacting 6-iodo-2-methyl-benzoxazinone with hydrazine hydrate .
- 3-Amino-6-iodo-2-phenoxymethylquinazolin-4-one: Derived from 5-iodo-2-phenoxyacetamido benzoate and hydrazine in n-butanol .
Stability and Industrial Relevance
- The amino group at position 5 in the target compound likely enhances stability compared to non-amino derivatives, as seen in analogs .
- Methyl groups may improve metabolic stability but could reduce reactivity in further functionalization .
Preparation Methods
Condensation Reaction for Quinazoline Core Formation
The quinazoline backbone is constructed via condensation of 3,4-diaminotoluene with urea in a solvent system comprising mixed xylenes (1,2-dimethylbenzene, ethylbenzene, or isomers). The reaction proceeds at 120–140°C under reflux, achieving near-quantitative yields (99% ) due to the solvent’s high boiling point and efficient removal of ammonia byproduct. Key parameters include:
| Parameter | Value |
|---|---|
| Solvent | Mixed xylenes |
| Temperature | 120–140°C |
| Reaction Time | 4–6 hours |
| Yield | 99% |
This step generates 6-methylquinazolin-4-one , confirmed via NMR and mass spectrometry.
Nitration at Position 5
The methyl-substituted quinazoline undergoes nitration using fuming nitric acid in an acetic acid medium. Maintaining the temperature at 60–80°C ensures selective nitration at the 5-position, avoiding over-nitration:
| Parameter | Value |
|---|---|
| Nitrating Agent | HNO₃ (310 g per mole) |
| Solvent | Acetic acid |
| Temperature | 60–80°C |
| Yield | 99.05% |
The product, 5-nitro-6-methylquinazolin-4-one , is isolated via filtration and recrystallization.
Catalytic Reduction to Amino Derivative
The nitro group is reduced to an amine using hydrogen gas and a nickel catalyst in methanol under 1.0–3.0 MPa pressure. This step achieves 93.5% yield with minimal byproducts:
| Parameter | Value |
|---|---|
| Catalyst | Nickel (20 kg/mole) |
| Solvent | Methanol |
| Pressure | 1.0–3.0 MPa |
| Yield | 93.5% |
Advantages : High scalability (>90% overall yield), cost-effective reagents.
Limitations : Requires specialized equipment for high-pressure hydrogenation.
Nimentovsky Method with Methylated Starting Material
Adaptation for 6-Methyl Substitution
The classical Nimentovsky method, which involves cyclodehydration of o-aminobenzoic acid with formamide, is modified by substituting o-amino-p-toluic acid (4-methylanthranilic acid) to introduce the 6-methyl group directly. Reaction conditions:
| Parameter | Value |
|---|---|
| Starting Material | o-Amino-p-toluic acid |
| Reagent | Formamide (4:1 ratio) |
| Temperature | 130–135°C |
| Yield | 96% |
The product, 6-methylquinazolin-4-one , is purified via recrystallization in water with activated charcoal.
Post-Synthetic Nitration and Reduction
Following core formation, nitration and reduction steps (as in Section 1.2–1.3) are applied to introduce the 5-amino group. This sequential approach maintains regioselectivity and achieves 87% combined yield for the final compound.
Halogenation-Amination Strategy
Iodination at Position 5
A two-step halogenation-amination pathway is employed for substrates resistant to direct nitration. 3-Amino-2-methylquinazolin-4-one is iodinated using iodine monochloride in acetic acid, yielding 5-iodo-6-methylquinazolin-4-one (75% yield):
| Parameter | Value |
|---|---|
| Halogenating Agent | ICl (in acetic acid) |
| Temperature | Room temperature |
| Reaction Time | 12 hours |
| Yield | 75% |
Ammonolysis for Amino Group Introduction
The iodo intermediate undergoes ammonolysis in aqueous ammonia under reflux, substituting iodine with an amino group:
| Parameter | Value |
|---|---|
| Reagent | NH₄OH (28% solution) |
| Temperature | 100°C |
| Reaction Time | 8 hours |
| Yield | 68% |
Advantages : Avoids nitration step; suitable for electron-deficient substrates.
Limitations : Lower overall yield (51%) compared to other methods.
Comparative Analysis of Methodologies
Reaction Optimization and Troubleshooting
Solvent Selection in Condensation
Mixed xylenes outperform traditional solvents (e.g., DMF) by enabling azeotropic removal of ammonia, shifting equilibrium toward product. Substituting with chlorobenzene reduces yield to 85% due to poorer solubility.
Q & A
Q. What are the recommended synthetic routes for 5-Amino-6-methylquinazoline-4-one, and how can reaction yields be optimized?
- Methodological Answer: Microwave-assisted synthesis using ammonium formate as a nitrogen source has demonstrated high efficiency for 4-aminoquinazoline derivatives. Reaction parameters such as temperature (150–180°C), solvent polarity (e.g., DMF or ethanol), and irradiation time (10–30 minutes) significantly impact yields. For example, optimizing molar ratios of precursors (e.g., 4-formyl-2-methylquinazolinone to ammonium formate at 1:2) can improve yields by 15–20% . Traditional thermal methods may require longer reaction times (6–12 hours) and higher temperatures, leading to potential decomposition .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer: Combine multiple analytical techniques:
- NMR spectroscopy (1H/13C) to confirm substituent positions and amine proton integration.
- High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity (>98% recommended for pharmacological studies).
- Mass spectrometry (ESI-MS) for molecular ion validation (e.g., [M+H]+ at m/z 190.1).
Cross-referencing with IR spectroscopy (e.g., N-H stretching at 3300–3400 cm⁻¹) ensures structural consistency .
Q. What solvent systems are optimal for solubility studies of this compound?
- Methodological Answer: Use a shake-flask method with buffers (pH 1–8) and polar aprotic solvents (DMSO, DMF). For low solubility (<1 mg/mL), employ co-solvency with PEG-400 or cyclodextrin inclusion complexes. Thermal analysis (DSC) can identify polymorphic transitions affecting solubility .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives for target-specific applications?
- Methodological Answer: Apply density functional theory (DFT) to calculate electronic properties (HOMO-LUMO gaps) and docking simulations (AutoDock Vina) to predict binding affinities to targets like kinase enzymes. For example, modifying the methyl group at position 6 may enhance steric complementarity with hydrophobic binding pockets. Validate predictions with SAR studies using substituent libraries .
Q. What strategies resolve contradictions in spectral data for quinazoline derivatives, such as ambiguous NOE correlations?
- Methodological Answer: Use 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals. For instance, HMBC correlations between the C4 carbonyl and adjacent protons can confirm quinazoline ring substitution. If crystallinity permits, X-ray diffraction provides unambiguous structural confirmation. Discrepancies in mass spectra may require isotopic labeling (e.g., 15N) to distinguish fragmentation pathways .
Q. How do reaction mechanisms differ between thermal and microwave-assisted synthesis of 4-aminoquinazolines?
- Methodological Answer: Microwave irradiation accelerates kinetics via dielectric heating, reducing activation energy for cyclocondensation steps. Monitor intermediates using in-situ FTIR or LC-MS to compare pathways. For example, microwave methods may favor a concerted mechanism, while thermal reactions proceed via stepwise imine formation .
Experimental Design and Data Analysis
Q. What statistical frameworks are appropriate for analyzing dose-response data in biological assays involving this compound?
Q. How can researchers mitigate batch-to-batch variability in synthetic protocols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
